![molecular formula C9H8FNO4 B2842404 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid CAS No. 1184494-06-1](/img/structure/B2842404.png)

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

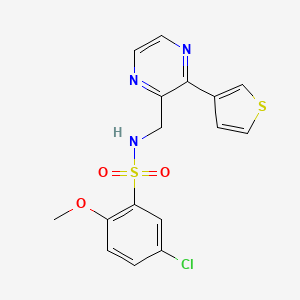

“4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1184494-06-1 . It has a molecular weight of 213.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is “4-fluoro-3-[(methoxycarbonyl)amino]benzoic acid” and its InChI Code is "1S/C9H8FNO4/c1-15-9(14)11-7-4-5(8(12)13)2-3-6(7)10/h2-4H,1H3,(H,11,14)(H,12,13)" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One application involves the use of related fluoro-containing building blocks for the synthesis of various fluorinated heterocyclic compounds. These compounds, such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones, are synthesized using efficient methods that leverage the unique reactivity of fluoro-containing precursors (Shi, Wang, & Schlosser, 1996).

Fluorescence Probes for Biological Applications

Fluorine-containing compounds have been utilized in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite, which are important in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Enzyme-activated Surfactants for Carbon Nanotubes

Another innovative application involves the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated forms that allow for on-demand creation of homogeneous aqueous nanotube dispersions under physiological conditions (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

Fluorine Substitution in Organic Synthesis

Fluorine substitution, such as replacing a carboxylic acid function with fluorine, is a significant chemical transformation with broad applications in medicinal chemistry and materials science. This process can be achieved through reactions like fluorodecarboxylation, expanding the toolkit for synthesizing fluorine-containing molecules (Patrick, Johri, White, Bertrand, Mokhtar, Kilbourn, & Welch, 1986).

Rational Design of Fluorescence Probes

Research has focused on understanding the fluorescence properties of fluorescein derivatives to aid in the rational design of functional fluorescence probes for biological applications. By studying the relationship between fluorescence properties and molecular orbital levels, researchers have developed strategies for creating highly sensitive probes for detecting singlet oxygen and other reactive species in biological systems (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).

Safety And Hazards

Orientations Futures

While specific future directions for “4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid” are not available, related compounds have shown potential in the development of antimycobacterial agents and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These areas could potentially be explored further.

Propriétés

IUPAC Name |

4-fluoro-3-(methoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(14)11-7-4-5(8(12)13)2-3-6(7)10/h2-4H,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOYHGMHRZPAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2842326.png)

![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)

![4-(tert-butyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842330.png)

![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)

![N-[(3R)-Oxan-3-yl]prop-2-enamide](/img/structure/B2842336.png)

![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)